

Spectroscopic Journey: A Comparative Analysis of Aspirin Synthesis

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Compound of Interest

Compound Name: *Ethyl 3-chloropropionate*

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A detailed look at the transformation of salicylic acid and acetic anhydride into the well-known analgesic, acetylsalicylic acid (aspirin), this guide provides a spectroscopic comparison of the starting materials and the final product. Intended for researchers, scientists, and drug development professionals, this document offers a clear, data-driven overview of the chemical changes occurring during this classic esterification reaction.

The synthesis of aspirin is a cornerstone of introductory organic chemistry, illustrating the conversion of a phenol to an ester. By analyzing the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data of the reactants and the product, we can observe the distinct changes in functional groups and molecular structure, confirming the successful synthesis of acetylsalicylic acid.

At a Glance: Key Spectroscopic Data

The following tables summarize the key spectroscopic features of the starting materials and the final product, providing a quantitative basis for their differentiation.

Table 1: Infrared (IR) Spectroscopy Data

Compound	O-H Stretch (cm ⁻¹)	C=O Stretch (cm ⁻¹)	C-O Stretch (cm ⁻¹)
Salicylic Acid	3300-2500 (very broad)	~1652-1680	1300-1200
Acetic Anhydride	-	~1822 and ~1751 (two bands)	1180-1050
Acetylsalicylic Acid	3000-2500 (broad, carboxylic acid)	~1750 (ester), ~1684 (acid)	1300-1200, 1190-1150 (ester)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

Compound	-OH (Phenolic/Carboxylic)	Aromatic Protons	-CH ₃
Salicylic Acid	~11.0 (s, phenolic), ~13.0 (s, carboxylic)	6.9-8.0 (m)	-
Acetic Anhydride	-	-	~2.2 (s)
Acetylsalicylic Acid	~11.44 (s, carboxylic)	7.07-8.05 (m)	~2.30 (s)

Table 3: Mass Spectrometry Data (Molecular Ion Peak, m/z)

Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion [M] ⁺ (m/z)
Salicylic Acid	C ₇ H ₆ O ₃	138.12	138
Acetic Anhydride	C ₄ H ₆ O ₃	102.09	102
Acetylsalicylic Acid	C ₉ H ₈ O ₄	180.16	180

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques and a common procedure for the synthesis of aspirin.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Synthesis of Acetylsalicylic Acid

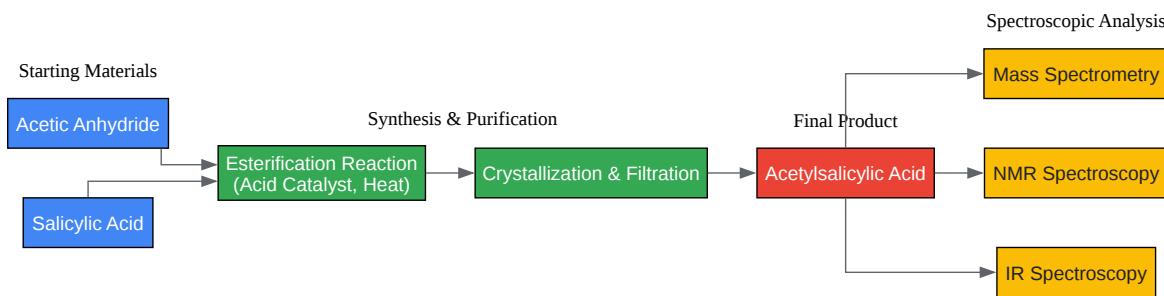
- Reactant Preparation: 2.0 grams of salicylic acid are placed in a 125-mL Erlenmeyer flask.[4]
- Reagent Addition: In a fume hood, 5 mL of acetic anhydride are added to the flask, followed by 5-8 drops of a catalyst, such as concentrated sulfuric acid or 85% phosphoric acid.[2][3] [4] The flask is gently swirled to mix the reactants.
- Heating: The reaction mixture is heated in a water bath at approximately 70-80°C for about 10-15 minutes.[1][6]
- Hydrolysis of Excess Acetic Anhydride: The flask is cooled, and 1 mL of cold water is cautiously added dropwise to the mixture to hydrolyze any unreacted acetic anhydride.[1]
- Crystallization: 20 mL of cold water is added to the flask, and the mixture is cooled in an ice bath to facilitate the crystallization of aspirin.[3]
- Isolation of Product: The solid product is collected by vacuum filtration using a Büchner funnel and washed with a small amount of ice-cold water.[4]
- Drying: The collected crystals are allowed to air dry or are placed in a drying oven to remove residual solvent.

Spectroscopic Analysis

- Infrared (IR) Spectroscopy: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is then recorded using an FTIR spectrometer.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl_3) and transferred to an NMR tube.[7] The ^1H NMR spectrum is acquired using a high-field NMR spectrometer.
- Mass Spectrometry (MS): A dilute solution of the sample is introduced into the mass spectrometer to determine the mass-to-charge ratio of the molecular ion.

Visualizing the Workflow

The following diagram illustrates the experimental workflow from the starting materials to the final spectroscopic analysis.



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Experimental workflow for aspirin synthesis and analysis.

Discussion of Spectroscopic Transformations

The spectroscopic data clearly illustrates the chemical transformation that occurs during the synthesis of aspirin.

- **IR Spectroscopy:** The most significant change observed in the IR spectrum is the disappearance of the broad phenolic O-H stretch from salicylic acid and the appearance of a new C=O stretching band around 1750 cm^{-1} corresponding to the newly formed ester group in acetylsalicylic acid.^[6] The characteristic two-band pattern of the anhydride C=O stretch in acetic anhydride is also absent in the final product spectrum.^[8] The broad O-H stretch of the carboxylic acid remains, albeit slightly shifted.^[6]
- **^1H NMR Spectroscopy:** In the ^1H NMR spectrum, the disappearance of the phenolic -OH proton signal of salicylic acid is a key indicator of the reaction's success.^[8] Concurrently, a new singlet appears around 2.30 ppm, which is characteristic of the methyl protons of the

acetyl group.[9] The aromatic protons and the carboxylic acid proton signals are still present in the product spectrum, though their chemical environments are slightly altered.

- Mass Spectrometry: The mass spectrum of the product shows a molecular ion peak at m/z 180, which corresponds to the molecular weight of acetylsalicylic acid.[10] This is a significant increase from the molecular weights of the starting materials, salicylic acid (m/z 138) and acetic anhydride (m/z 102), providing strong evidence for the formation of the desired product.[11][12]

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